molecular formula C13H20ClN5 B12220749 5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12220749
M. Wt: 281.78 g/mol
InChI Key: DECOTMJNZXWUTQ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium chlorite (NaClO2), acetic acid (AcOH), sodium dihydrogen phosphate (NaH2PO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

5-cyclopropyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-9-7-15-17(2)12(9)8-14-13-6-11(10-4-5-10)16-18(13)3;/h6-7,10,14H,4-5,8H2,1-3H3;1H

InChI Key

DECOTMJNZXWUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CC(=NN2C)C3CC3.Cl

Origin of Product

United States

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